molecular formula C17H14FN3O2S B15105198 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B15105198
M. Wt: 343.4 g/mol
InChI Key: KFHIYCGFNDHRCP-UHFFFAOYSA-N
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Description

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a fluoro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Fluoro-Methoxyphenyl Group: This step involves the use of a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluoro-methoxyphenyl group is coupled with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Attachment of the Pyridine Ring: The final step involves the coupling of the thiazole intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the thiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylpyridine: Shares the pyridine and fluoro groups but lacks the thiazole and methoxyphenyl groups.

    3-Fluoro-4-methoxyphenylboronic acid: Contains the fluoro-methoxyphenyl group but lacks the thiazole and pyridine rings.

Uniqueness

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-pyridin-4-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H14FN3O2S/c1-10-15(16(22)21-11-6-8-19-9-7-11)24-17(20-10)14-12(18)4-3-5-13(14)23-2/h3-9H,1-2H3,(H,19,21,22)

InChI Key

KFHIYCGFNDHRCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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